Home > Products > Screening Compounds P41040 > Almorexant hydrochloride
Almorexant hydrochloride - 913358-93-7

Almorexant hydrochloride

Catalog Number: EVT-258336
CAS Number: 913358-93-7
Molecular Formula: C29H32ClF3N2O3
Molecular Weight: 549.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Almorexant is a member of isoquinolines.
Classification

Almorexant hydrochloride belongs to the class of compounds known as cyclopropanecarboxamides. These compounds are recognized for their role as orexin receptor antagonists, which inhibit the action of orexin neuropeptides involved in wakefulness and arousal .

Synthesis Analysis

The synthesis of almorexant hydrochloride involves several key steps, utilizing various catalytic reactions:

  1. Enantioselective Synthesis: The initial step employs iridium-catalyzed asymmetric intramolecular allylic amidation. This method is crucial for achieving the desired enantiomeric purity of the compound .
  2. Oxidative Heck Reaction: Following the amidation, an oxidative Heck reaction is performed at room temperature to form critical carbon-carbon bonds necessary for the structure of almorexant .
  3. Hydrazine-Mediated Reduction: This step reduces specific functional groups to yield the final product. The use of hydrazine as a reducing agent is notable due to its effectiveness in generating the desired molecular structure .
  4. Final Steps: The synthesis concludes with purification processes that ensure high yield and purity, suitable for subsequent pharmacological testing.
Molecular Structure Analysis

Almorexant hydrochloride has a complex molecular structure characterized by multiple rings and functional groups:

  • Molecular Formula: C_{23}H_{28}ClN_{3}O_{2}
  • Molecular Weight: Approximately 435.94 g/mol

The compound features a cyclopropane ring, which is integral to its interaction with orexin receptors. The stereochemistry is significant; specific configurations at chiral centers influence its biological activity.

Structural Features

  • Cyclopropanecarboxamide Backbone: This core structure is essential for receptor binding.
  • Substituents: Various substituents on the aromatic rings enhance affinity and selectivity towards orexin receptors .
Chemical Reactions Analysis

Almorexant hydrochloride undergoes several chemical reactions that are pivotal for its synthesis and potential applications:

  1. Amidation Reactions: These reactions are critical for forming amide bonds that contribute to the stability and activity of the compound.
  2. Cyclization Reactions: The Bischler-Napieralski reaction is employed to form dihydroisoquinoline derivatives, which are precursors in the synthesis pathway .
  3. Reduction Reactions: Various reduction techniques are utilized to convert nitriles and other functional groups into amines or alcohols, essential for achieving the final structure .
Mechanism of Action

Almorexant exerts its pharmacological effects primarily through antagonism of orexin receptors:

  • Orexin Receptor Interaction: By binding to both orexin-1 and orexin-2 receptors, almorexant inhibits their activation by endogenous orexins (orexin-A and orexin-B). This blockade reduces wakefulness and promotes sleep.
  • Neurotransmitter Modulation: Almorexant's action leads to decreased neuronal firing in areas such as the ventral tegmental area, which is associated with reward pathways and wakefulness .

Data Supporting Mechanism

In animal studies, systemic administration of almorexant resulted in decreased operant self-administration of ethanol and sucrose, indicating its potential impact on motivation and reward systems mediated by orexin signaling .

Physical and Chemical Properties Analysis

Almorexant hydrochloride possesses distinct physical and chemical properties:

Relevant Data

The compound's pharmacokinetic properties have been assessed, revealing a mean maximum plasma concentration achieved after administration that supports its efficacy as a therapeutic agent for insomnia .

Applications

Almorexant hydrochloride has several notable applications:

  1. Treatment of Insomnia: It has been primarily investigated for its potential to treat insomnia by promoting sleep through orexin receptor antagonism.
  2. Research Tool: Almorexant serves as a valuable research tool for studying orexin signaling pathways and their implications in various neurobiological processes.
  3. Behavioral Studies: Its effects on behaviors related to addiction (e.g., alcohol and sucrose consumption) have made it a subject of interest in addiction research .
Neuropharmacological Mechanisms of Almorexant Hydrochloride

Dual Orexin Receptor Antagonism: OX1R and OX2R Binding Dynamics

Almorexant hydrochloride (ACT-078573) is a competitive dual orexin receptor antagonist (DORA) that targets both OX1R and OX2R with distinct kinetic properties. Radioligand binding studies using [³H]-BBAC and functional calcium mobilization assays reveal that almorexant dissociates exceptionally slowly from OX2R compared to OX1R. The dissociation half-life (t₁/₂) at OX2R exceeds 8 hours, while at OX1R, it is approximately 2 hours [2] [5] [8]. This prolonged binding at OX2R results from a lower dissociation rate constant (koff = 0.0006 min⁻¹) compared to OX1R (koff = 0.008 min⁻¹) [5]. Under non-equilibrium conditions (e.g., short incubation times), almorexant acts as a dual antagonist with similar apparent affinity for both receptors. However, at equilibrium, it exhibits 20-fold selectivity for OX2R (OX2R Ki = 1.2 nM; OX1R Ki = 25 nM) [8] [9]. The slow kinetics prolong receptor occupancy beyond predictions based solely on plasma pharmacokinetics, complicating in vivo pharmacodynamic modeling [2] [5].

Table 1: Binding Kinetics of Almorexant at Orexin Receptors

ParameterOX1ROX2R
Dissociation Half-life (t₁/₂)~2 hours>8 hours
koff (min⁻¹)0.0080.0006
Equilibrium Ki (nM)251.2

Modulation of Ventral Tegmental Area (VTA) Dopaminergic Signaling

Almorexant modulates dopamine-dependent behaviors by targeting orexin receptors in the VTA. Approximately 44–58% of dopaminergic neurons in the VTA express OX1R, while only 25–42% express OX2R, predominantly in medial subregions like the paranigral nucleus [10]. Intra-VTA infusion of almorexant significantly reduces operant self-administration of ethanol (20%) and sucrose (5%), implicating OX1R/OX2R signaling in reward processing [7]. This effect is anatomically specific: infusions into the substantia nigra fail to alter self-administration, confirming the VTA's pivotal role [7]. Electrophysiological recordings show that almorexant blocks orexin-A-induced firing increases in VTA dopaminergic neurons. In mice lacking OX1R specifically in dopamine transporter (DAT)-expressing neurons (Ox1RΔDAT), novelty-induced locomotion and exploration are heightened, but spontaneous locomotion, anxiety, and reward processing remain unchanged [10]. This suggests OX1R in dopaminergic neurons fine-tunes exploratory drive without altering baseline dopamine function.

Table 2: Orexin Receptor Distribution in VTA Dopaminergic Neurons

VTA SubregionOX1R Expression (%)OX2R Expression (%)
Paranigral (PN)5842
Interfascicular (IF)5541
Parabrachial (PBP)4726

Impact on Orexin-A-Induced Calcium Mobilization and Neuronal Excitability

Almorexant dose-dependently inhibits orexin-A-induced calcium flux in cells expressing human, rat, or mouse orexin receptors. In FLIPR® (Fluorescent Imaging Plate Reader) assays, almorexant blocks orexin-A (10 nM)-stimulated Ca²⁺ mobilization with IC₅₀ values of 13 nM at OX2R and 99 nM at OX1R [3] [9]. In acute brain slices from mice expressing the calcium indicator GCaMP6s in dopaminergic neurons, 100 nM orexin-A elevates intracellular Ca²⁺ in 75% of substantia nigra neurons. This response is abolished in Ox1RΔDAT mice, confirming that OX1R mediates orexin-A-induced Ca²⁺ influx in dopaminergic neurons [10]. Almorexant preincubation (300 nM) fully suppresses this effect, demonstrating its efficacy in blocking excitatory orexin signaling. The compound itself does not induce Ca²⁺ release, confirming pure antagonism [3] [9].

Table 3: Inhibition of Orexin-A-Induced Calcium Mobilization by Almorexant

ReceptorIC₅₀ (nM)Cell TypeOrexin-A Concentration
OX1R99HEK-293/hOX1R10 nM
OX2R13HEK-293/hOX2R10 nM

Functional Selectivity at Equilibrium: Transition from Dual Antagonism to OX2R Specificity

Almorexant’s functional selectivity shifts based on receptor-binding equilibration time. In non-equilibrium conditions (e.g., short-duration assays), it acts as a dual antagonist with balanced OX1R/OX2R blockade. However, extended incubation (>4 hours) reveals OX2R-selective inhibition due to its slower dissociation kinetics [5] [8] [9]. In vivo, this kinetic profile translates to preferential OX2R occupancy. In wild-type mice, almorexant blocks orexin-A-induced locomotion and increases non-REM and REM sleep, mirroring effects in OX1R knockout mice. Conversely, in OX2R knockout mice, almorexant fails to induce sleep or reduce locomotion, confirming that OX2R antagonism drives its in vivo efficacy [8]. Positron emission tomography (PET) studies further show that brain OX2R occupancy remains elevated despite declining plasma almorexant levels, underscoring the functional impact of slow dissociation [5].

Properties

CAS Number

913358-93-7

Product Name

Almorexant hydrochloride

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride

Molecular Formula

C29H32ClF3N2O3

Molecular Weight

549.0 g/mol

InChI

InChI=1S/C29H31F3N2O3.ClH/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32;/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35);1H/t24-,27+;/m0./s1

InChI Key

BYGBTDRDPBJUBB-LHIMUUITSA-N

SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl

Solubility

Soluble in DMSO.

Synonyms

ACT078573; ACT 078573; ACT-078573; Almorexant; Almorexant HCl.

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.